N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant biological and therapeutic value. The presence of the trifluoroacetamide group enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific research applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value . These compounds serve as pharmacophores for many molecules, indicating that they may interact with a variety of biological targets .
Mode of Action
It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function .
Biochemical Pathways
Given the compound’s structural similarity to n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, it’s plausible that it may affect similar biochemical pathways .
Result of Action
Given its structural similarity to n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, it’s plausible that it may induce similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of α-bromoketones with 2-aminopyridines. The process can be carried out under different reaction conditions to yield the desired product. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. This reaction proceeds via C–C bond cleavage and is both mild and metal-free .
Another method involves a one-pot tandem cyclization/bromination process in ethyl acetate, where only TBHP is added. This method does not require a base and promotes the cyclization to form imidazopyridines, followed by further bromination .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar core structure but lack the bromine and trifluoroacetamide groups.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but differ in the substituents attached to the core structure.
Uniqueness
N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of both the bromine atom and the trifluoroacetamide group. These functional groups enhance the compound’s reactivity and stability, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(5-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3O/c10-5-2-1-3-7-14-6(4-16(5)7)15-8(17)9(11,12)13/h1-4H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXZPYMPHVUWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)Br)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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